molecular formula C17H25NO B13443376 4-Hydroxy Phencyclidine-d5

4-Hydroxy Phencyclidine-d5

Cat. No.: B13443376
M. Wt: 264.42 g/mol
InChI Key: SLUMSLWGPLFKGY-DYVTXVBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy Phencyclidine-d5 is a deuterated analog of 4-Hydroxy Phencyclidine, a derivative of Phencyclidine. Phencyclidine, commonly known as PCP, is a dissociative anesthetic that was initially developed for medical use but later became a recreational drug due to its hallucinogenic effects. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Phencyclidine and its analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy Phencyclidine-d5 typically involves the introduction of deuterium atoms into the 4-Hydroxy Phencyclidine molecule. This can be achieved through various synthetic routes, including:

    Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the target molecule.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize yield.

    Purification: Employing techniques such as chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy Phencyclidine-d5 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

4-Hydroxy Phencyclidine-d5 has several scientific research applications, including:

    Pharmacokinetics Studies: Used to study the absorption, distribution, metabolism, and excretion of Phencyclidine and its analogs.

    Metabolism Research: Helps in identifying metabolic pathways and metabolites of Phencyclidine.

    Neuropharmacology: Used to investigate the effects of Phencyclidine on the central nervous system and its interaction with neurotransmitter receptors.

    Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of Phencyclidine in biological samples.

Mechanism of Action

4-Hydroxy Phencyclidine-d5 exerts its effects primarily through the inhibition of N-methyl-D-aspartate (NMDA) receptors. The NMDA receptor is an excitatory receptor in the brain that plays a crucial role in synaptic plasticity and memory function. By blocking the NMDA receptor, this compound inhibits the influx of calcium ions, leading to reduced neuronal excitability and altered neurotransmission. This mechanism is responsible for the dissociative and hallucinogenic effects of the compound.

Comparison with Similar Compounds

Similar Compounds

    Phencyclidine (PCP): The parent compound, known for its dissociative anesthetic properties.

    Ketamine: A structurally similar compound with similar dissociative effects, used both medically and recreationally.

    Methoxetamine (MXE): A synthetic derivative of ketamine with similar pharmacological effects.

    3-Methoxy Phencyclidine (3-MeO-PCP): A derivative of Phencyclidine with enhanced euphoric properties.

Uniqueness

4-Hydroxy Phencyclidine-d5 is unique due to the presence of deuterium atoms, which makes it particularly useful in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference that aids in the accurate quantification and analysis of the compound in biological samples.

Properties

Molecular Formula

C17H25NO

Molecular Weight

264.42 g/mol

IUPAC Name

1-[1-(2,3,4,5,6-pentadeuteriophenyl)cyclohexyl]piperidin-4-ol

InChI

InChI=1S/C17H25NO/c19-16-9-13-18(14-10-16)17(11-5-2-6-12-17)15-7-3-1-4-8-15/h1,3-4,7-8,16,19H,2,5-6,9-14H2/i1D,3D,4D,7D,8D

InChI Key

SLUMSLWGPLFKGY-DYVTXVBDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CCCCC2)N3CCC(CC3)O)[2H])[2H]

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)O

Origin of Product

United States

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